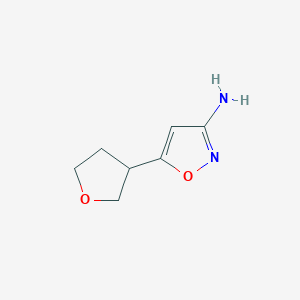
5-(Tetrahydro-3-furanyl)-3-isoxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(oxolan-3-yl)-1,2-oxazol-3-amine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound consists of an oxolan (tetrahydrofuran) ring attached to an oxazole ring, which is further substituted with an amine group. This combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxolan-3-yl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminotetrahydrofuran with an appropriate oxazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for 5-(oxolan-3-yl)-1,2-oxazol-3-amine are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(oxolan-3-yl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce tetrahydrooxazole derivatives. Substitution reactions can lead to a variety of N-substituted oxazole compounds.
Scientific Research Applications
5-(oxolan-3-yl)-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(oxolan-3-yl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(oxolan-3-yl)-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of an oxazole ring.
3-(oxolan-3-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring, which imparts different chemical properties.
Uniqueness
5-(oxolan-3-yl)-1,2-oxazol-3-amine is unique due to the presence of both an oxolan ring and an oxazole ring, which together provide a versatile platform for chemical modifications and interactions. This dual functionality makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(oxolan-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H10N2O2/c8-7-3-6(11-9-7)5-1-2-10-4-5/h3,5H,1-2,4H2,(H2,8,9) |
InChI Key |
UVKCJRWWVSDTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CC(=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















